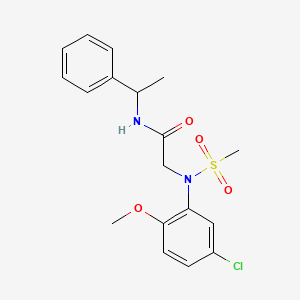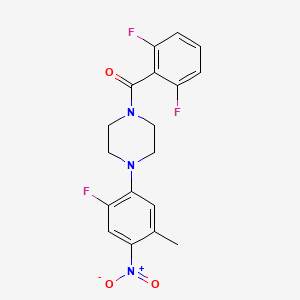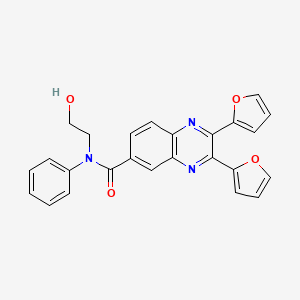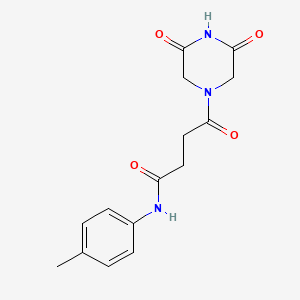![molecular formula C21H17ClN2O3 B5196883 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone, also known as CNPP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. CNPP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves its interaction with the dopamine transporter. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone binds to the transporter and prevents it from transporting dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone are still being studied. However, it has been shown to have stimulant effects on the central nervous system, similar to other cathinones. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on mood, behavior, and cognition.
实验室实验的优点和局限性
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has some limitations as a research tool. Its effects on the brain are still not fully understood, and its use in experiments requires specialized equipment and expertise.
未来方向
There are several future directions for research on 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. One area of interest is the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction and substance abuse. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in addiction. Understanding the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction could lead to the development of new treatments for substance abuse disorders. Another area of interest is the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. Its ability to increase the release of dopamine, norepinephrine, and serotonin could make it a valuable tool for treating various neurological and psychiatric disorders. However, more research is needed to understand the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone.
合成方法
The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves several steps, starting with the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-3-nitropropen-1-ol. This intermediate product is then reacted with phenylacetone to produce 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is a complex process that requires specialized equipment and expertise.
科学研究应用
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been the subject of several scientific studies, mainly focused on its potential use as a research tool. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This property makes 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone a valuable tool for studying the role of dopamine in various physiological and pathological processes.
属性
IUPAC Name |
3-(4-chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-11-9-15(10-12-17)20(14-21(25)16-5-2-1-3-6-16)23-18-7-4-8-19(13-18)24(26)27/h1-13,20,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSENIGKOWDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)



![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)


![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate](/img/structure/B5196885.png)
![N-(4-nitrophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5196893.png)
![2-[2-(2-allylphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5196898.png)